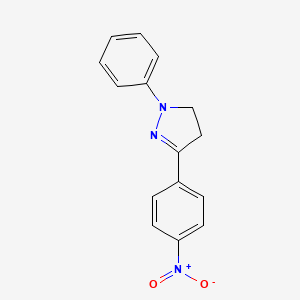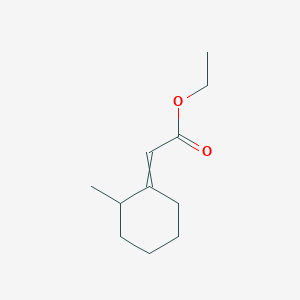
Ethyl (2-methylcyclohexylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-methylcyclohexylidene)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2-methylcyclohexylidene)acetate can be synthesized through the esterification reaction between 2-methylcyclohexanone and ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for commercial applications .
化学反应分析
Types of Reactions
Ethyl (2-methylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclohexanone and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-methylcyclohexanone and ethanol.
Reduction: The corresponding alcohol, ethyl (2-methylcyclohexylidene)methanol.
Transesterification: Different esters depending on the alcohol used in the reaction.
科学研究应用
Ethyl (2-methylcyclohexylidene)acetate has several applications in scientific research:
作用机制
The mechanism of action of ethyl (2-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl (2-methylcyclohexylidene)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, their unique structures impart different properties and applications:
Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
This compound stands out due to its specific structure, which may offer unique interactions and applications in various fields .
属性
CAS 编号 |
2208-99-3 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
ethyl 2-(2-methylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
HNSZAMVXYHEQLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1CCCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


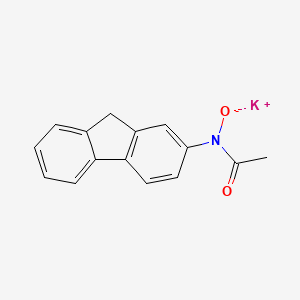
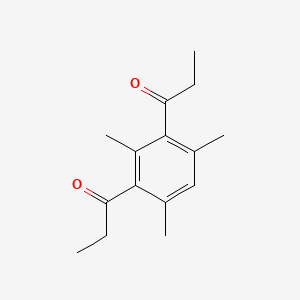

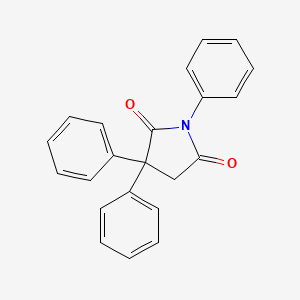
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

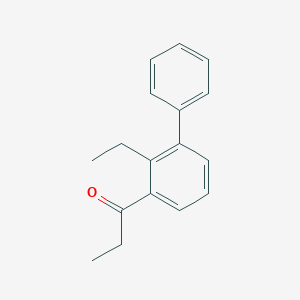
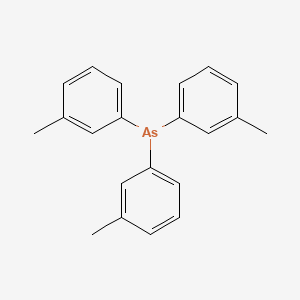
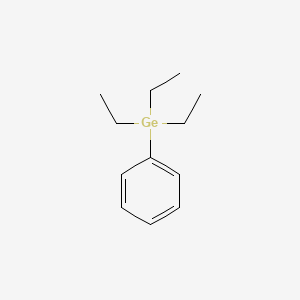


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
